1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H9BrClN3 and its molecular weight is 250.52. The purity is usually 95%.
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Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of pyrimidine followed by the formation of the cyclopropane ring and subsequent amination. The final step involves the conversion of the free amine to its hydrochloride salt .
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with aryl or vinyl groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the cyclopropane ring provides rigidity and spatial orientation . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different biological activities and properties.
1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine hydrochloride: The substitution of bromine with chlorine can affect the reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGBVYBDOOIHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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